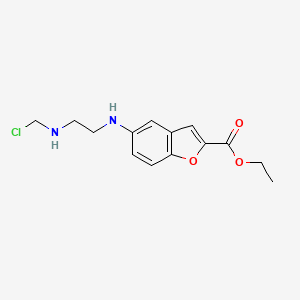
3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the nitromethyl and p-tolyl groups in this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-propargyl-N-p-tolyl-N-2-furfurylamines under microwave irradiation conditions. This method has been shown to produce the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic catalysts and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the p-tolyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Nitromethyl)-3-(phenyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(m-tolyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(o-tolyl)-4,5-dihydroisoxazole
Uniqueness
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the p-tolyl group, which provides distinct electronic and steric properties compared to its ortho and meta isomers. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
106726-25-4 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-8-2-4-9(5-3-8)11-6-10(16-12-11)7-13(14)15/h2-5,10H,6-7H2,1H3 |
Clave InChI |
PFFGHHLOJNJNNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(C2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

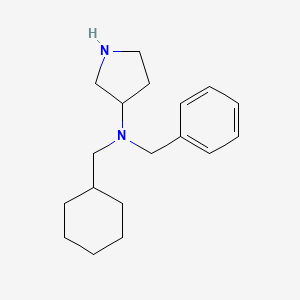

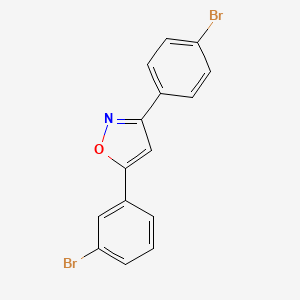
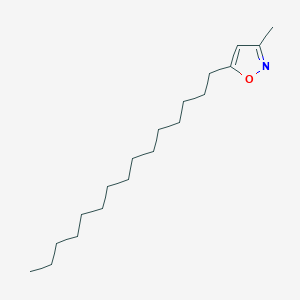
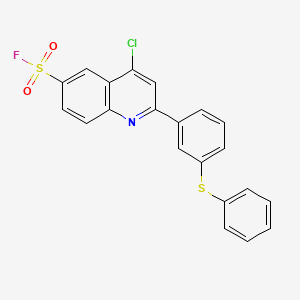
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
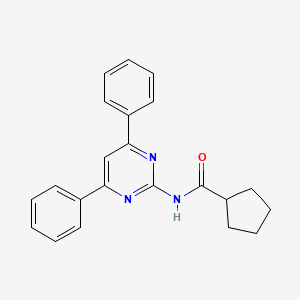
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
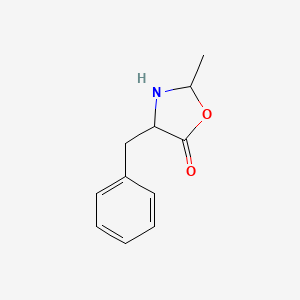
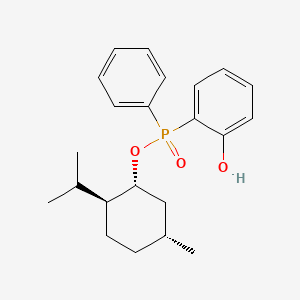
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
